molecular formula C10H19IO2 B1339181 Ethyl 8-iodooctanoate CAS No. 56703-12-9

Ethyl 8-iodooctanoate

Cat. No. B1339181
CAS RN: 56703-12-9
M. Wt: 298.16 g/mol
InChI Key: HYNNFHYYEVPUMG-UHFFFAOYSA-N
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Description

Ethyl 8-iodooctanoate is a chemical compound with the molecular formula C10H19IO2 . It contains a total of 31 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .


Synthesis Analysis

The synthesis of Ethyl 8-iodooctanoate is based on the displacement of a primary alkyl iodide, ethyl 8-iodooctanoate, by a [14C]methyl group via an activated 2-thienyl (14CHa) (cyano)cuprate intermediate, forming ethyl [9-14C]nonanoate .


Molecular Structure Analysis

The 3D chemical structure image of Ethyl 8-iodooctanoate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

Ethyl 8-iodooctanoate has a molecular weight of 298.16100 . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .

Scientific Research Applications

Iodocyclisation Studies

Ethyl 8-iodooctanoate has been studied in the context of iodocyclisation. One notable study involved iodocyclisation of unsaturated α-hydroxy esters, including ethyl 8-iodooctanoate derivatives, under various conditions. This research highlighted the formation of novel tetrahydrofurans and tetrahydropyrans, indicating the compound's utility in synthesizing cyclic ethers (Macritchie et al., 1998).

Intramolecular Cyclisation

Ethyl 8-iodooctanoate derivatives are also involved in intramolecular Prins cyclisations for stereoselective synthesis. A study demonstrated that methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, reacted with aldehydes to yield bicyclic oxygen heterocycles. This illustrates its potential in creating complex molecular structures with multiple stereogenic centers (Elsworth & Willis, 2008).

Analytical Applications in Alcoholic Beverages

In analytical chemistry, ethyl alcohol derivatives, closely related to ethyl 8-iodooctanoate, have been used as internal standards for determining volatile compounds in alcoholic beverages. This method provides a reliable means of analysis for a wide range of alcoholic products, demonstrating the compound's utility in analytical chemistry (Charapitsa et al., 2021).

Crystallography and Polymorphism Studies

Research has been conducted on the crystal structures of polymorphs related to ethyl 8-iodooctanoate derivatives. This includes studies on the intramolecular cyclization products of certain ACE inhibitors, revealing insights into molecular geometry, conformation, and crystal packing (Bojarska et al., 2013).

properties

IUPAC Name

ethyl 8-iodooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19IO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNNFHYYEVPUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567123
Record name Ethyl 8-iodooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-iodooctanoate

CAS RN

56703-12-9
Record name Ethyl 8-iodooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MA Tetrick, TD Crenshaw, NJ Benevenga - Analytical biochemistry, 1997 - Elsevier
… Ethyl 8-iodooctanoate was synthesized from ethyl 8bromooctanoate via the Finkelstein … The organic phase was decanted and the reEthyl 8-iodooctanoate was protected from light and …
Number of citations: 3 www.sciencedirect.com
RO Heuckeroth, E Jackson-Machelski, SP Adams… - Journal of lipid …, 1990 - Elsevier
… Ethyl 8-iodooctanoate (2.42 g, 8.1 mmol) in THF (7 ml) was then added and the reaction mixture was refluxed for 7 h. The same work-up as used for ethyl 6, 12-thiatetradecanoate (see …
Number of citations: 43 www.sciencedirect.com
V Fiandanese, P Mastrorilli, CF Nobile… - Journal of Molecular …, 1998 - Elsevier
… A solution of diethyl zinc (68 ml, 1.0 M solution in hexanes) was added under nitrogen to ethyl 8-iodooctanoate (5.01 g, 16.8 mmol) and CuI (0.095 g, 0.50 mmol). The reaction mixture …
Number of citations: 4 www.sciencedirect.com
R Bolton - … and Radiopharmaceuticals: The Official Journal of …, 2001 - Wiley Online Library
… The analogous process using lithium(2thienyl)cyanocuprate and ethyl 8-iodooctanoate gave 9-[C-14]-nonanoic acid after hydrolysis, though the latter step required somewhat more …
MA Tetrick - 1996 - search.proquest.com
Following an oral medium chain triglyceride (MCT) dose, piglets have lower plasma (D)-($-$)-3-hydroxybutyrate (3-HB) concentrations (0.006 to 0.1 mM) than newborns of other species…
Number of citations: 1 search.proquest.com
EV Podrezova, MS Larkina, MV Belousov… - …, 2018 - thieme-connect.com
A simple and convenient synthesis of ω-iodoaliphatic carboxylic acids and esters by the reaction of cyclic ketones with iodine and hydrogen peroxide in the presence of catalytic CuCl …
Number of citations: 6 www.thieme-connect.com

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